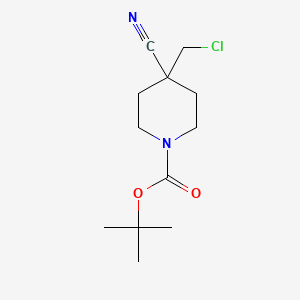

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate, also known as Boc-4-(Cl-Me)-CN-Pip, is a chemical compound that has been extensively studied in scientific research. This compound is widely used in the field of medicinal chemistry to develop new drugs and therapeutic agents.

Aplicaciones Científicas De Investigación

Stereoselective Synthesis of Piperidine Derivatives

The research by Moskalenko and Boev (2014) details a method for the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate as a precursor. This process involves reactions with BuLi and iodides of protected alcohols, followed by cyclization, demonstrating the compound's utility in creating stereochemically complex structures (Moskalenko & Boev, 2014).

Acetylation Catalysis

Xu et al. (2005) studied the acetylation of tert-butanol, demonstrating the role of tert-butyl compounds in nucleophilic catalysis mechanisms. This study highlights the compound's potential involvement in synthetic organic chemistry, particularly in catalysis and reaction mechanisms (Xu et al., 2005).

Synthesis of Anticancer Drug Intermediates

Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This illustrates the compound's application in the pharmaceutical industry, particularly in the development of new anticancer therapies (Zhang et al., 2018).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) synthesized and applied new chiral auxiliaries, showcasing the use of tert-butyl-based compounds in asymmetric synthesis. Their work provides insights into the versatility of such compounds in enhancing stereoselectivity in chemical reactions (Studer, Hintermann, & Seebach, 1995).

Mecanismo De Acción

Target of Action

It’s known that this compound is used in organic synthesis, suggesting that its targets could be various depending on the specific reaction it’s involved in .

Mode of Action

It’s known that chloromethyl groups are often used in organic synthesis for their ability to act as leaving groups or to introduce a methyl group into a molecule . This suggests that the compound may interact with its targets through nucleophilic substitution reactions or other mechanisms common in organic chemistry.

Biochemical Pathways

Given its use in organic synthesis, it’s likely that it participates in various chemical reactions that lead to the formation of new compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a boiling point of 310°c . These properties suggest that it may have low bioavailability if administered orally, but could potentially be administered via other routes.

Result of Action

Given its use in organic synthesis, it’s likely that its primary effect is the formation of new compounds through chemical reactions .

Action Environment

The action of Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the pH of the solution, temperature, and pressure . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSWUDWUDLAILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)

![2-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2939111.png)

![2-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylene}malonic acid](/img/structure/B2939113.png)

![Tert-butyl 2-[[3-(prop-2-enoylamino)propanoylamino]methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B2939114.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2939122.png)

![2,6-difluoro-N-[2-(2-furyl)-2-indolin-1-yl-ethyl]benzamide](/img/structure/B2939126.png)

![2-((5-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939128.png)

![7-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2939129.png)

![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)